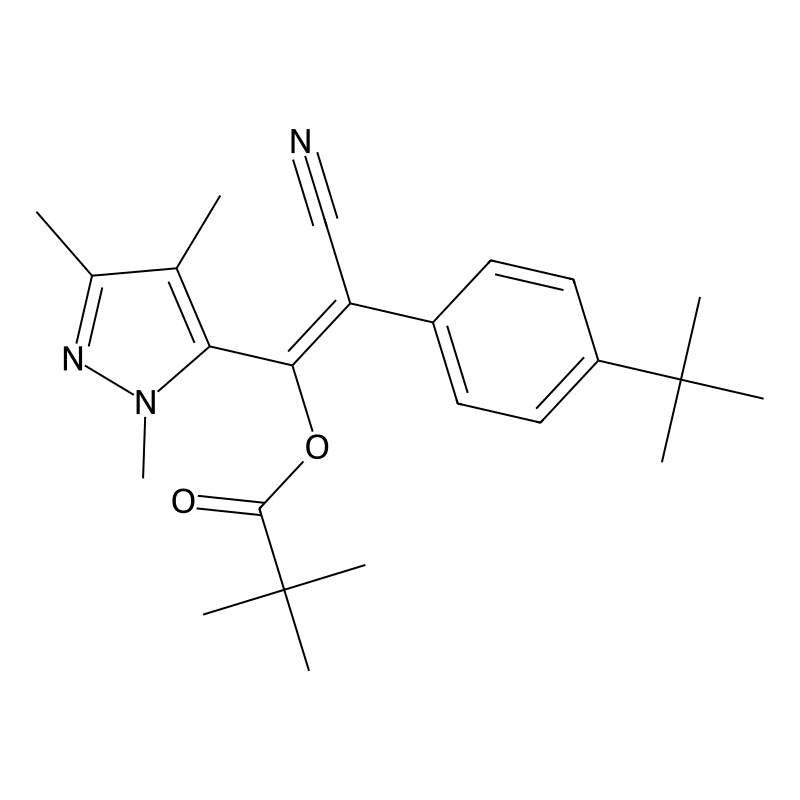Cyenopyrafen

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Application in Food Science and Biotechnology
Field: Food Science and Biotechnology.
Application Summary: Cyenopyrafen is used in the study of its dissipation pattern in different varieties of Asian pears.
Methods of Application: A commercial Cyenopyrafen formulation is sprayed at the recommended dose on Asian pears grown at two different sites.
Results: The half-life (t 1/2) in Site 2 (5.2 d) was shorter than that in Site 1 (9.8 d).
Application in Food Analytical Methods
Field: Food Analytical Methods.
Application Summary: Cyenopyrafen is used in the analysis of its residues in citrus peel, pulp, and whole fruit.
Methods of Application: The target compound is extracted from all matrices with acetonitrile and then cleaned by dispersive solid phase extraction.
Application in Pest Management
Field: Pest Management.
Application Summary: Cyenopyrafen is used in the study of its resistance in the two-spotted spider mite.
Methods of Application: The study involves the analysis of cross-resistance to Cyenopyrafen in resistant field strains of Tetranychus urticae.
Application in Environmental Science
Field: Environmental Science.
Application Summary: Cyenopyrafen is used in the study of its dissipation pattern in different varieties of Asian pear.
Application in Pest Control in Apple Orchards
Field: Pest Control in Apple Orchards.
Application Summary: Cyenopyrafen is used in the study of its impact on predatory spiders and coccinellid beetles associated with apple orchard.
Methods of Application: The study involves the application of Cyenopyrafen 30% SC against predatory spiders and coccinellid beetles associated with apple orchard at Mukteshwar, Nainital district of Uttarakhand during 2013 and 2014.
Results: The study is still ongoing and results are yet to be published.
Cyenopyrafen is a synthetic chemical compound classified as a beta-ketonitrile derivative, primarily recognized for its potent acaricidal properties. Its chemical formula is , and it is known scientifically as (E)-2-(4-tert-butylphenyl)-2-cyano-1-(1,3,4-trimethylpyrazol-5-yl)vinyl 2,2-dimethylpropionate. This compound operates by inhibiting complex II in the mitochondrial respiratory chain, which is critical for energy production in target organisms such as mites and other pests . Cyenopyrafen appears as a crystalline powder that is soluble in organic solvents like ethanol and acetone but insoluble in water .
The exact mechanism of action of cyenopyrafen's active form remains unclear in scientific literature. However, some studies suggest it might disrupt the normal functioning of the insect nervous system, potentially affecting sodium channels []. More research is needed to fully elucidate its mechanism.
Cyenopyrafen exhibits significant biological activity as an acaricide, specifically targeting the two-spotted spider mite (Tetranychus urticae). Its mode of action involves the inhibition of mitochondrial respiration, leading to energy depletion in the target organisms. Studies have demonstrated that cyenopyrafen has a strong acaricidal effect, with high mortality rates observed in treated populations of Tetranychus urticae . The compound's effectiveness has been linked to its ability to evade certain resistance mechanisms present in pests, making it a valuable tool in pest management strategies.
The synthesis of cyenopyrafen can be achieved through multiple methods:
- Condensation Reaction: The primary method involves condensing 3-hydroxyacrylonitrile with 2,2-dimethyl propionyl chloride using triethylamine as a base.
- Steglich Esterification: An alternative method utilizes Steglich esterification of 3-hydroxyacrylonitrile with 2,2-dimethylpropionic acid in the presence of 4-dimethylaminopyridine and dicyclohexylcarbodiimide, yielding the desired product with moderate efficiency (approximately 65%) .
- Isomerization: The geometric isomer can be synthesized from the Z form of cyenopyrafen through heating in polar solvents like acetonitrile or methanol with organic bases such as pyridine .
Cyenopyrafen is primarily used in agriculture as an acaricide to control pest populations effectively. Its application is particularly beneficial for crops vulnerable to mite infestations, including strawberries and citrus fruits. The compound's unique mode of action makes it an important component in integrated pest management systems aimed at reducing reliance on traditional pesticides and mitigating resistance development among pest populations .
Research has indicated that cyenopyrafen interacts with various biological systems at the molecular level. Notably, studies have identified specific cytochrome P450 enzymes in Tetranychus urticae that metabolize cyenopyrafen into hydroxylated analogues. This metabolic pathway can influence the efficacy of cyenopyrafen as well as contribute to resistance mechanisms observed in some mite populations . Understanding these interactions is crucial for developing effective strategies to manage resistance and enhance the compound's application.
Cyenopyrafen shares structural similarities with several other acaricides and insecticides. Below are some comparable compounds along with their unique characteristics:
Cyenopyrafen stands out due to its specific targeting of mitochondrial complex II and its efficacy against resistant strains of pests like Tetranychus urticae, making it a valuable addition to modern agricultural practices focused on sustainable pest management strategies.
XLogP3
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








